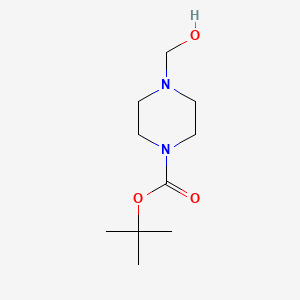
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with propargyl bromide under basic conditions to form the intermediate 2-(prop-2-yn-1-ylamino)benzamide. This intermediate can then undergo cyclization with formaldehyde to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and prop-2-yn-1-yl groups may play a role in binding to these targets, influencing the compound’s overall efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)quinazolin-4(3H)-one: Lacks the prop-2-yn-1-yl group, which may result in different chemical and biological properties.
3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one: Lacks the hydroxymethyl group, potentially affecting its reactivity and applications.
2-(Hydroxymethyl)-3-methylquinazolin-4(3H)-one: Contains a methyl group instead of the prop-2-yn-1-yl group, which may alter its chemical behavior.
Uniqueness
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is unique due to the presence of both the hydroxymethyl and prop-2-yn-1-yl groups. These functional groups can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
823235-13-8 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-14-11(8-15)13-10-6-4-3-5-9(10)12(14)16/h1,3-6,15H,7-8H2 |
InChI-Schlüssel |
MOICXSQMJLJLSR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C(=NC2=CC=CC=C2C1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)
![[Ethyl(methyl)silanediyl]dimethanediyl diacetate](/img/structure/B11887714.png)
![Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11887733.png)



![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)



![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)
![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)

![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)
